molecular formula C25H30N4O3 B11112688 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone

1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone

Cat. No.: B11112688
M. Wt: 434.5 g/mol
InChI Key: YITAISVHNAPSDI-UHFFFAOYSA-N
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Description

1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE is a complex organic compound that features a piperazine ring substituted with a dimethylphenyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the piperazine derivative. Common methods include cyclization of 1,2-diamine derivatives with sulfonium salts and the Ugi reaction . The oxadiazole ring can be introduced through cyclization reactions involving hydrazides and carboxylic acids under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound can also modulate signaling pathways by interacting with receptors on cell surfaces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE is unique due to the presence of both the piperazine and oxadiazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields .

Properties

Molecular Formula

C25H30N4O3

Molecular Weight

434.5 g/mol

IUPAC Name

1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone

InChI

InChI=1S/C25H30N4O3/c1-17(2)24-26-25(32-27-24)20-8-10-21(11-9-20)31-16-23(30)29-14-12-28(13-15-29)22-7-5-6-18(3)19(22)4/h5-11,17H,12-16H2,1-4H3

InChI Key

YITAISVHNAPSDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C4=NC(=NO4)C(C)C)C

Origin of Product

United States

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